2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide
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Overview
Description
2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzamide core substituted with a chloro group and a 2,5-dioxopyrrol-1-yl moiety, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide typically involves the reaction of 2-chloro-4-aminobenzamide with 2,5-dioxopyrrolidine. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the benzamide core.
Scientific Research Applications
2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it has been shown to increase cell-specific glucose uptake and intracellular adenosine triphosphate levels, which are critical for monoclonal antibody production . The compound also affects the galactosylation of monoclonal antibodies, a key quality attribute for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has a similar structure but with dimethyl substitutions on the pyrrole ring.
2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzoic acid: This compound differs by having a carboxylic acid group instead of a benzamide group.
Uniqueness
2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to enhance monoclonal antibody production sets it apart from other similar compounds, making it valuable for biotechnological applications .
Properties
IUPAC Name |
2-chloro-4-(2,5-dioxopyrrol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-5-6(1-2-7(8)11(13)17)14-9(15)3-4-10(14)16/h1-5H,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIYZAPWTFTKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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